![molecular formula C17H22N4 B6445168 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2640882-09-1](/img/structure/B6445168.png)

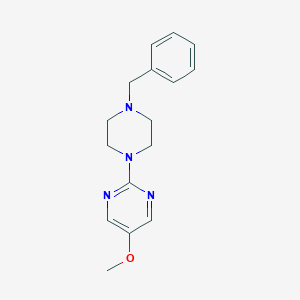

4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It’s also a part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of piperazine with other reagents in a suitable solvent . For instance, in a round bottom flask, piperazine was added to a solution of a compound and potassium carbonate in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of “4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine” and similar compounds can be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine” and similar compounds can be complex, involving multiple steps and various reagents .Mechanism of Action

Target of Action

Similar compounds have been found to targetacetylcholinesterase (AChE) and neuroprotective and anti-inflammatory pathways . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter crucial for learning and memory . Neuroprotective and anti-inflammatory pathways are involved in the treatment of neurodegenerative diseases .

Mode of Action

Similar compounds have shown to inhibit ache , and exhibit neuroprotective and anti-inflammatory properties . Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cognition functions . Neuroprotective and anti-inflammatory properties could potentially reduce neuronal death and inflammation .

Biochemical Pathways

Similar compounds have shown to affect thecholinergic neurotransmission pathway by inhibiting AChE , and the NF-kB inflammatory pathway . Inhibition of AChE increases acetylcholine levels, enhancing cognition functions . Inhibition of the NF-kB inflammatory pathway could potentially reduce inflammation .

Pharmacokinetics

Similar compounds have been noted to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have shown to induce apoptosis of tumor cells and exhibit neuroprotective and anti-inflammatory properties .

Future Directions

The future directions in the study of “4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . There is also potential for these compounds to be developed as therapeutic agents for various neurodegenerative diseases .

properties

IUPAC Name |

4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c1-15-13-17(19-14-18-15)21-11-9-20(10-12-21)8-7-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWXJQUGMGPQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445089.png)

![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445095.png)

![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445096.png)

![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445097.png)

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)

![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6445124.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)

![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)

![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)

![6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile](/img/structure/B6445156.png)

![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445172.png)